(6-Cyclopropylpyridin-3-yl)methanol
Description
(6-Cyclopropylpyridin-3-yl)methanol is a pyridine derivative featuring a cyclopropyl substituent at the 6-position of the pyridine ring and a hydroxymethyl group at the 3-position. Its structure combines the rigidity of the cyclopropyl group with the hydrogen-bonding capability of the methanol moiety, enabling unique interactions in biological systems .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(6-cyclopropylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-7-1-4-9(10-5-7)8-2-3-8/h1,4-5,8,11H,2-3,6H2 |
InChI Key |
WJXGWBDAVOZCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Data are inferred from analogous compounds in the evidence:
Key Observations:
Substituent Effects: The cyclopropyl group in this compound enhances steric and electronic effects compared to ethyl or methoxy substituents in analogs. This rigidity may influence binding affinity in enzyme-targeted applications .
Synthetic Complexity: this compound requires specialized cyclopropanation steps, whereas analogs like 6-(cyclopropylmethoxy)pyridin-3-ol involve simpler alkylation reactions .
Functional Versatility: Compounds with hydroxyl groups (e.g., 6-ethylpyridin-3-ol) are more reactive in forming quinone methides, while hydroxymethyl derivatives (e.g., the target compound) are better suited as stable intermediates for further functionalization .
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